2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one
Overview
Description
2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one is a chemical compound with the molecular formula C13H17ClN2O2 It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one typically involves the reaction of 2-hydroxyphenylpiperazine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaS) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-chloro-1-[4-(2-oxophenyl)piperazin-1-yl]propan-1-one.
Reduction: Formation of 2-chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-ol.
Substitution: Formation of 2-amino-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one or 2-thio-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one.
Scientific Research Applications
2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. The exact pathways involved are still under investigation, but it is thought to influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethan-1-one
- 2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]butan-1-one
- 2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]pentan-1-one
Uniqueness
2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a chlorine atom.
Properties
IUPAC Name |
2-chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-10(14)13(18)16-8-6-15(7-9-16)11-4-2-3-5-12(11)17/h2-5,10,17H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSASSQITGUVWTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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